molecular formula C21H15ClN2O3 B5344370 (E)-N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-3-(furan-2-yl)prop-2-enamide

(E)-N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-3-(furan-2-yl)prop-2-enamide

Cat. No.: B5344370
M. Wt: 378.8 g/mol
InChI Key: HOEYSCZJDGECTH-CSKARUKUSA-N
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Description

(E)-N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-3-(furan-2-yl)prop-2-enamide is a complex organic compound that features a benzoxazole ring, a chlorophenyl group, and a furan ring

Properties

IUPAC Name

(E)-N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O3/c22-15-5-3-14(4-6-15)12-21-24-18-13-16(7-9-19(18)27-21)23-20(25)10-8-17-2-1-11-26-17/h1-11,13H,12H2,(H,23,25)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOEYSCZJDGECTH-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NC2=CC3=C(C=C2)OC(=N3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NC2=CC3=C(C=C2)OC(=N3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-3-(furan-2-yl)prop-2-enamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: This can be achieved by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride and a Lewis acid catalyst.

    Formation of the Enamide Linkage: The final step involves the coupling of the benzoxazole derivative with a furan-2-yl-prop-2-enamide under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-3-(furan-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The enamide linkage can be reduced to form an amine derivative.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

(E)-N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-3-(furan-2-yl)prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-3-(furan-2-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring can interact with the active site of enzymes, while the chlorophenyl group can enhance binding affinity through hydrophobic interactions. The furan ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-[2-[(4-bromophenyl)methyl]-1,3-benzoxazol-5-yl]-3-(furan-2-yl)prop-2-enamide
  • (E)-N-[2-[(4-methylphenyl)methyl]-1,3-benzoxazol-5-yl]-3-(furan-2-yl)prop-2-enamide

Uniqueness

(E)-N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-3-(furan-2-yl)prop-2-enamide is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents on the phenyl ring.

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